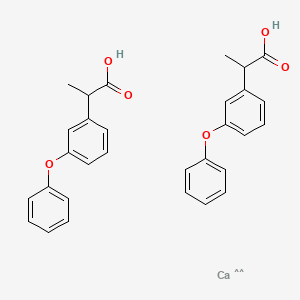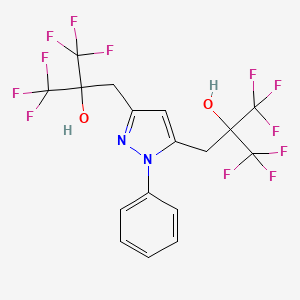
Meliatoxin B2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meliatoxin B2 is a limonoid compound derived from the genus Melia, particularly from the plant Melia azedarach, commonly known as the Chinaberry tree. Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties and its role in traditional medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Meliatoxin B2 involves several steps, starting from basic triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions to form the characteristic limonoid structure. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves extraction from the Melia azedarach plant. The process includes harvesting the plant material, drying, and milling. The powdered plant material is then subjected to solvent extraction, typically using methanol or ethanol. The crude extract is further purified using chromatographic techniques to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Meliatoxin B2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and acid or base catalysts.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying limonoid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown promise in preclinical studies for treating various diseases.
Industry: Utilized in the development of eco-friendly pesticides and as a lead compound for drug development.
Mécanisme D'action
Meliatoxin B2 exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating their activity. The compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Meliatoxin B2 is unique among limonoids due to its specific structural features and biological activities. Similar compounds include:
Meliatoxin B1: Another limonoid from Melia azedarach with similar but distinct biological activities.
Trichilin H: A limonoid with potent insecticidal properties.
Toosendanin: Known for its anti-cancer and insecticidal activities.
Compared to these compounds, this compound stands out for its broader range of pharmacological effects and its potential for therapeutic applications.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject of scientific research and a promising candidate for drug development and other industrial applications.
Propriétés
Numéro CAS |
87617-80-9 |
|---|---|
Formule moléculaire |
C34H44O12 |
Poids moléculaire |
644.7 g/mol |
Nom IUPAC |
[19,20-diacetyloxy-6-(furan-3-yl)-11,18-dihydroxy-5,10,14-trimethyl-3,7-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-15-yl] 2-methylpropanoate |
InChI |
InChI=1S/C34H44O12/c1-15(2)29(41)46-30-33(7)22-11-23(39)32(6)21-10-19(37)24(18-8-9-42-13-18)31(21,5)12-20(38)26(32)34(22,14-43-30)27(40)25(44-16(3)35)28(33)45-17(4)36/h8-9,13,15,21-28,30,39-40H,10-12,14H2,1-7H3 |
Clé InChI |
RVDWIBIPETYACU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC1C2(C3CC(C4(C5CC(=O)C(C5(CC(=O)C4C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C)C6=COC=C6)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


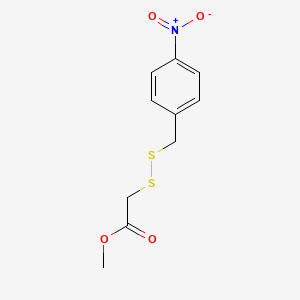
![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)
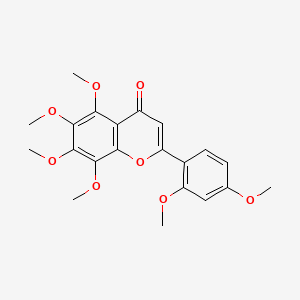
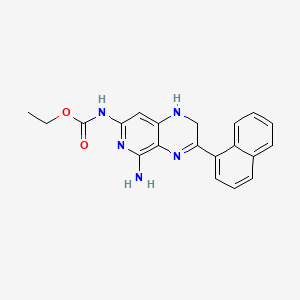
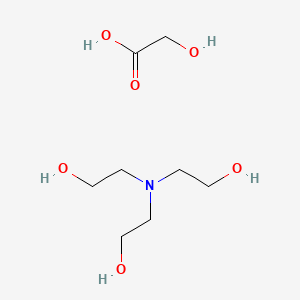

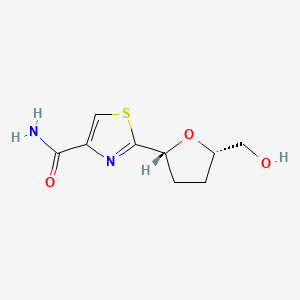
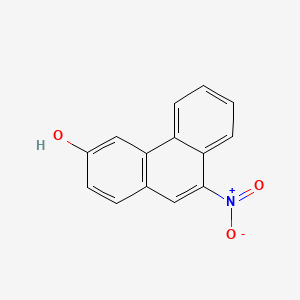
![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)


